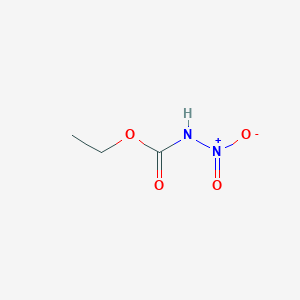

Ethyl N-nitrocarbamate

Description

Contextualization of N-nitrocarbamate Chemistry within Organic Synthesis

N-nitrocarbamates are a class of organic compounds that have garnered attention in various fields of chemistry, particularly in the synthesis of energetic materials and as versatile intermediates for other chemical transformations. researchgate.net The N-nitrocarbamate functional group, characterized by a nitro group attached to the nitrogen atom of a carbamate (B1207046) ester, is an energy-rich moiety. researchgate.net In organic synthesis, these compounds serve as precursors for the synthesis of N-nitroamines through ammonolysis. bu.edu The chemistry of N-nitrocarbamates is also relevant in the study of reaction mechanisms, such as deamination reactions, where their decomposition provides insights into the behavior of ion-pair intermediates. datapdf.com The versatile reactivity of the broader class of nitro compounds allows them to function as electrophiles and participate in various transformations, making them valuable in the preparation of complex molecules. researchgate.netscispace.com

Historical Development and Significance of Ethyl N-nitrocarbamate Research

Research into N-nitrocarbamates dates back to early investigations into nitration techniques. Initial methods for the nitration of carbamates often required large excesses of nitric acid. bu.edu A significant advancement was the use of mixed acid systems, such as fuming nitric acid and acetic anhydride (B1165640), which allowed for more efficient nitration with smaller equivalents of nitric acid. bu.edu The synthesis of a nitrocarbamate from ethyl carbamate using ethyl nitrate (B79036) was an early milestone in this field. uni-muenchen.de this compound, specifically, became a compound of interest as an intermediate in the synthesis of other materials. bu.edugoogle.com Its study has contributed to a better understanding of the nitration of aliphatic carbamates and the subsequent reactions of the resulting N-nitro compounds. bu.edu

Scope and Objectives of the Comprehensive Research Compendium on this compound

This compendium aims to provide a thorough and scientifically accurate overview of this compound. The objective is to consolidate research findings pertaining to its chemical and physical characteristics, established synthetic pathways, decomposition behavior, and detailed structural analysis. The scope is strictly limited to the fundamental chemistry of the compound, presenting data and research findings without venturing into application-specific domains such as dosage or safety profiles.

Overview of Major Research Domains Related to this compound

The primary research domains involving this compound are centered on its role as a key chemical intermediate. A major area of investigation is its use in the production of energetic materials. Specifically, this compound is a precursor in a multi-step process to synthesize ammonium (B1175870) dinitramide, a powerful oxidizer. google.comresearchgate.netdtic.mil Research has focused on optimizing the synthesis of this compound from ethyl carbamate and its subsequent conversion to the ammonium salt of N-nitrocarbamate, which is then further nitrated. google.comdtic.mil Additionally, the decomposition of this compound and its derivatives has been studied to understand the mechanisms of deamination and the formation of carbonium ion intermediates in solution. datapdf.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

626-37-9 |

|---|---|

Molecular Formula |

C3H6N2O4 |

Molecular Weight |

134.09 g/mol |

IUPAC Name |

ethyl N-nitrocarbamate |

InChI |

InChI=1S/C3H6N2O4/c1-2-9-3(6)4-5(7)8/h2H2,1H3,(H,4,6) |

InChI Key |

YSJKYAHYBFJVKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl N Nitrocarbamate

Classical and Established Synthetic Routes

The traditional methods for synthesizing Ethyl N-nitrocarbamate have been well-documented and are foundational to the field. These routes primarily involve the nitration of ethyl carbamate (B1207046) and its derivatives.

Nitration of Ethyl Carbamate Esters

The most direct and widely employed method for the preparation of this compound is the nitration of ethyl carbamate. This transformation can be achieved using various nitrating agents and systems, each with its own set of advantages and considerations.

A common approach for the nitration of carbamates involves the use of mixed acid systems, typically a combination of nitric acid and a strong dehydrating acid, such as sulfuric acid. researchgate.net Fuming nitric acid in conjunction with concentrated sulfuric acid has been utilized for the nitration of certain carbamate derivatives. bu.edu For instance, the nitration of ethyl carbamate to form this compound is a key step in the synthesis of ammonium (B1175870) dinitramide. google.comdtic.mil

The reaction conditions, including temperature and the ratio of acids, are critical to achieving high yields and preventing side reactions. For example, in the synthesis of ammonium this compound, a precursor derived from this compound, the nitration is carefully controlled. researchgate.net Research has shown that the stability of the carbamate moiety towards acid hydrolysis allows for nitration under these strong acidic conditions. researchgate.net

| Reactant | Nitrating System | Key Observation | Reference |

| Ethyl Carbamate | Fuming Nitric Acid / Concentrated Sulfuric Acid | Effective for producing N-nitrocarbamates. | researchgate.netbu.edu |

| Ethyl Carbamate | Nitric Acid / Sulfuric Acid | A key step in the synthesis of ammonium dinitramide. | google.comdtic.milresearchgate.net |

Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorosilicate, offer a powerful alternative for N-nitration. core.ac.ukthieme-connect.de These reagents are particularly useful for substrates that may be sensitive to the harsh conditions of mixed acid systems. The nitration of ethyl butyl carbamate has shown high conversion rates using nitronium tetrafluoroborate. core.ac.uk

The choice of solvent is crucial when using nitronium salts. Dichloromethane has been found to be an effective solvent for isolating the resulting nitramines, whereas acetonitrile (B52724) has proven less suitable. core.ac.uk Nitronium tetrafluoroborate has been successfully used to nitrate (B79036) various secondary amines and carbamates, often providing good to excellent yields. thieme-connect.de

Another notable nitrating agent is acetyl nitrate, which can be prepared and used in situ from fuming nitric acid and acetic anhydride (B1165640). google.com This reagent is favored for the mononitration of ethyl carbamate to selectively produce this compound. google.com The reaction is typically conducted at low temperatures to control its exothermicity. google.com

| Nitrating Agent | Substrate Example | Solvent | Key Finding | Reference |

| Nitronium Tetrafluoroborate | Ethyl Butyl Carbamate | Dichloromethane | High conversion to the corresponding nitramine. | core.ac.uk |

| Acetyl Nitrate (in situ) | Ethyl Carbamate | Acetic Anhydride | Preferential formation of the mononitro compound. | google.com |

| Nitronium Tetrafluoroborate | Secondary Amines/Carbamates | Acetonitrile/Ethyl Acetate (B1210297) | Good to excellent yields, though can be contaminated with N-nitrosoamines. | thieme-connect.de |

Synthesis via N-Nitro-Transfer Reagents

The synthesis of N-nitroamines can also be achieved through transamidation of N-nitrocarbamates. thieme-connect.de While this method is more commonly associated with the synthesis of other nitroamines from this compound, the underlying principle of transferring a nitro group is relevant. In this process, an N-nitrocarbamate is treated with ammonia (B1221849) or an amine to yield the corresponding nitroamine. thieme-connect.de This highlights the utility of N-nitrocarbamates as intermediates in the synthesis of other nitrated compounds.

Reactions Involving Carbamoyl (B1232498) Chlorides and Nitrating Agents

While less common for the direct synthesis of this compound, reactions involving carbamoyl chlorides represent a potential synthetic pathway. Carbamoyl chlorides can be prepared from the corresponding amines and a phosgene (B1210022) equivalent, such as triphosgene. google.com These intermediates could then theoretically be nitrated to yield the N-nitrocarbamate. However, the direct nitration of ethyl carbamate is generally a more straightforward and established route.

Contemporary and Innovative Synthetic Approaches

Modern synthetic chemistry continues to seek milder, more efficient, and environmentally benign methods for chemical transformations. While the classical methods for synthesizing this compound are well-established, research into novel approaches is ongoing.

One area of innovation involves the use of alternative activating or protecting groups in amine synthesis, which could be adapted for carbamate nitration. core.ac.uk The development of new nitrating agents that operate under neutral or milder conditions also presents an opportunity for improving the synthesis of N-nitro compounds. core.ac.uk

Furthermore, advancements in catalysis, including photocatalysis, are enabling new types of reactions. For instance, a photocatalyzed oxidative decarboxylation of oxamic acids has been developed for the one-pot synthesis of urethanes via an in-situ generated isocyanate, which could then be a precursor for the corresponding carbamate. organic-chemistry.org While not a direct synthesis of this compound, such innovative methods for forming the core carbamate structure could be integrated into future synthetic strategies.

Catalytic Synthesis of this compound

The introduction of a nitro group onto the nitrogen atom of ethyl carbamate is a key transformation that can be facilitated by catalysts. Catalytic methods are sought to increase reaction rates, improve yields, and allow for milder reaction conditions compared to traditional nitration procedures that often require large excesses of strong acids.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been effectively employed in the synthesis of N-nitrocarbamates. The primary approach involves the use of strong acid catalysts to promote the nitration of carbamate esters. Research has shown that catalysts such as sulfuric acid, boron trifluoride, and various sulfonic acids can significantly enhance the speed and completeness of the reaction when nitrating N-substituted carbamic acid esters. google.com

In these processes, an acid catalyst is added to the reaction mixture, which typically contains the carbamate substrate, a nitrating agent like nitric acid, and a dehydrating agent such as acetic anhydride. google.com The catalyst promotes the formation of the nitronium ion (NO₂⁺), the active electrophile, and facilitates its attack on the nitrogen atom of the carbamate. The use of a catalyst can allow the reaction to proceed to completion in a shorter time and with higher purity of the product compared to uncatalyzed reactions. google.com For instance, the nitration of N-alkyl substituted carbamates in the presence of a sulfuric acid catalyst has been shown to proceed to 100% completion, whereas control experiments without the catalyst achieved only 90% completion in the same timeframe. google.com

Table 1: Homogeneous Catalysts in the Nitration of Carbamate Esters

| Catalyst Type | Example(s) | Role in Synthesis | Observed Effect | Source |

|---|---|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Promotes nitration | Increases reaction rate and yield; drives reaction to completion. | google.com |

| Lewis Acid | Boron Trifluoride (BF₃) | Promotes nitration | Listed as an effective catalyst for the reaction. | google.com |

This table summarizes findings from the nitration of various carbamic acid esters, which is analogous to the synthesis of this compound.

Heterogeneous Catalysis

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages, particularly in terms of catalyst recovery and reuse, which aligns with green chemistry principles. google.comrsc.org While specific literature on the heterogeneous catalytic nitration of ethyl carbamate to this compound is not abundant, research on related reactions provides insight into potential methodologies.

One promising approach is the use of solid acid catalysts, such as zeolites. Zeolites have been successfully used as catalysts in other esterification and nitration reactions, for example, in the synthesis of ethyl 4-nitrobenzoate. scirp.org Their well-defined porous structures and acidic sites can facilitate reactions while allowing for easy separation from the product mixture.

Another advanced strategy is the immobilization of metal complexes onto solid supports. For example, an iron(II) complex anchored to a Merrifield resin has been developed as a recyclable heterogeneous catalyst for the synthesis of carbamates from urea (B33335) and alcohols. mdpi.com This demonstrates the potential for designing supported catalysts for reactions involving carbamate functional groups. The development of such heterogeneous systems for this compound synthesis could lead to more sustainable and industrially scalable processes. google.commdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. wjpps.comrsc.org

Solvent-Free Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. gctlc.org Solvent-free, or solid-state, reactions offer a compelling alternative. tubitak.gov.tr Such reactions can be facilitated by grinding the reactants together, sometimes with the aid of ball milling, which can reduce reaction times and waste. researchgate.net

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comsavemyexams.com A high atom economy signifies less waste generation. wjpps.com

The synthesis of this compound is often achieved by the nitration of ethyl carbamate. A common method uses acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. google.com The balanced chemical equation for the nitration step is:

C₃H₇NO₂ + C₂H₃NO₃ → C₃H₆N₂O₄ + C₂H₄O₂ (Ethyl Carbamate + Acetyl Nitrate → this compound + Acetic Acid)

The atom economy for this reaction can be calculated as follows:

Table 2: Atom Economy Calculation for this compound Synthesis

| Reactant/Product | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | Reactant |

| Acetyl Nitrate | C₂H₃NO₃ | 105.06 | Reactant |

| Total Reactant Mass | 194.15 | ||

| This compound | C₃H₆N₂O₄ | 134.09 | Desired Product |

| Acetic Acid | C₂H₄O₂ | 60.06 | Byproduct |

| Total Product Mass | | 194.15 | |

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy = (134.09 / 194.15) x 100 ≈ 69.06%

An atom economy of 69.06% indicates that a significant portion of the reactant mass ends up in a byproduct (acetic acid) rather than the final product. savemyexams.com While rearrangement and addition reactions can achieve 100% atom economy, substitution reactions like this one often have lower values. savemyexams.comscranton.edu Improving reaction efficiency through catalysis, which can minimize the need for excess reagents and reduce side reactions, is a key strategy to complement the goal of high atom economy. google.comgreenchemistry-toolkit.org

Waste Minimization Strategies

Waste minimization is a comprehensive strategy that encompasses source reduction and recycling to reduce the volume and toxicity of waste generated. ecu.edutexas.gov In the context of this compound synthesis, several strategies can be employed.

Product Substitution and Process Modification: The primary method of waste minimization is source reduction. texas.gov This involves substituting hazardous reagents with less toxic alternatives where possible and optimizing reaction conditions to prevent the formation of byproducts. ecu.edu

Catalyst Use and Recycling: As discussed, the use of catalysts can reduce waste by eliminating the need for large stoichiometric amounts of reagents and improving selectivity, thus minimizing side products. google.com Heterogeneous catalysts are particularly advantageous as they can be more easily separated from the reaction mixture and recycled for multiple runs, reducing both catalyst waste and product purification costs. mdpi.com

Waste Segregation: Proper segregation of waste streams is crucial. For example, separating halogenated solvent waste from non-halogenated streams, or isolating highly toxic waste, can significantly reduce disposal costs and environmental hazards. ecu.edu

By implementing a holistic approach that includes catalytic efficiency, high atom economy, and robust waste management planning, the synthesis of this compound can be aligned more closely with the principles of modern, sustainable chemical manufacturing. arcwoodenviro.com

Chemical Reactivity and Transformation Pathways of Ethyl N Nitrocarbamate

Hydrolytic Stability and Degradation Mechanisms

The stability of ethyl N-nitrocarbamate is significantly influenced by the presence of water and the pH of the medium. Its degradation primarily occurs through hydrolysis, a reaction that can be catalyzed by both acids and bases.

pH-Dependent Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound shows a strong dependence on pH. In acidic conditions, the reaction is catalyzed by protons. chemguide.co.uk The reaction with pure water is generally slow and not a preferred method for hydrolysis. chemguide.co.uk The presence of a dilute acid, such as hydrochloric or sulfuric acid, accelerates the process. chemguide.co.uk For complete hydrolysis, an excess of water, typically from the dilute acid solution, is used to shift the equilibrium towards the products. chemguide.co.uk

Under alkaline conditions, hydrolysis is facilitated by hydroxide (B78521) ions. chemguide.co.uk This method is often preferred due to its generally faster reaction rates and the fact that the reaction is essentially irreversible because the carboxylic acid formed is immediately converted to its salt. chemguide.co.uk For instance, ethyl N-nitro-N-isopropylcarbamate can be readily hydrolyzed in a 10% sodium hydroxide solution or in 50% sulfuric acid. acs.org The alkaline hydrolysis of esters is also known as saponification. chemguide.co.uk

The mechanism of ester hydrolysis can be complex, with several potential pathways depending on the conditions. chemistnotes.com In acidic hydrolysis (A_AC2 mechanism), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. quora.com This is followed by the departure of the alcohol molecule. quora.com In base-catalyzed hydrolysis (B_AC2 mechanism), a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down. libretexts.org

The pH can also influence the stability of related N-nitro compounds. For instance, N-nitroamides are known to decompose under acidic conditions. thieme-connect.de The stability of N-nitrocarbamates to acid hydrolysis is generally greater than that of some related compounds due to resonance effects that decrease the electrophilicity of the carbonyl group. uni-muenchen.de

Solvolysis Reactions in Non-Aqueous Media

Solvolysis is a general term for the reaction of a substrate with the solvent, where the solvent acts as the nucleophile. chemeurope.com When the solvent is an alcohol, the reaction is termed alcoholysis. chemeurope.com N-nitrocarbamates can undergo solvolysis in various non-aqueous media. For example, the decomposition of methyl and ethyl N-butyl-N-nitrocarbamates has been studied in ethanol (B145695) and other solvents. researchgate.net

Ammonolysis, a type of solvolysis where ammonia (B1221849) is the nucleophile, is a key reaction for N-nitrocarbamates. chemeurope.com Treating N-nitrocarbamates in an ethereal solution with gaseous ammonia leads to the formation of the ammonium (B1175870) salt of the corresponding N-nitroamine, which often precipitates from the solution. bu.edu This reaction can also be carried out with primary and secondary amines. bu.edu The reaction of this compound with anhydrous ammonia under an inert atmosphere is a crucial step in certain synthetic processes, yielding ammonium this compound. google.com This process is typically conducted with cooling to maintain the reaction temperature below 25°C. google.com

The table below summarizes the solvolysis of this compound in different non-aqueous media.

| Solvent System | Reagent | Product(s) | Reference(s) |

| Ethanol | - | Products of decomposition | researchgate.net |

| Ethereal solution | Gaseous ammonia | Ammonium salt of N-nitroamine | bu.edu |

| Anhydrous solvent | Anhydrous ammonia | Ammonium this compound | google.com |

Mechanistic Studies of Ester Hydrolysis in N-nitrocarbamates

The hydrolysis of esters, including N-nitrocarbamates, can proceed through several distinct mechanisms, broadly classified based on whether the reaction is acid or base-catalyzed, unimolecular or bimolecular, and involves acyl-oxygen or alkyl-oxygen bond cleavage. chemistnotes.com

In the context of N-nitrocarbamates, the hydrolysis typically involves cleavage of the acyl-oxygen bond. The acid-catalyzed mechanism (A_AC2) involves the initial protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. chemistnotes.comquora.com The base-promoted hydrolysis (B_AC2) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating the alkoxide leaving group. libretexts.org

The presence of the N-nitro group influences the reactivity. The electron-withdrawing nature of the nitro group increases the acidity of the hydrogen atom on the nitrogen in the -NHNO2 group. uni-muenchen.de However, resonance effects within the N-nitrocarbamate moiety can reduce the electrophilicity of the carbonyl carbon, making them more stable to acid hydrolysis compared to some other amides. uni-muenchen.de The hydrolysis of N-aryl-N-nitrocarbamates is noted to always proceed via attack at the carbonyl group. thieme-connect.de

Redox Chemistry of the N-nitrocarbamate Moiety

The N-nitrocarbamate functional group in this compound can undergo both reduction and oxidation reactions, leading to a variety of transformation products.

Reduction Pathways of this compound (e.g., to Amine Derivatives)

The reduction of this compound has been shown to proceed smoothly under various conditions. bu.edu Catalytic reduction is one method employed for this transformation. bu.edu Electrochemical reduction has also been explored for the transformation of nitro-aromatic compounds, and similar principles can be applied to nitrocarbamates. dtic.milrsc.org The electrochemical reduction of related nitro compounds often proceeds in a stepwise manner. rsc.org The reduction of N-nitrosocarbamates, which are structurally related, can be achieved using zinc dust in acetic acid. rsc.org

A significant application of the reduction of N-nitrocarbamates is in the synthesis of N-amino derivatives. For example, ethyl N-amino-N-ethylcarbamate has been synthesized and subsequently oxidized. bu.edu The reduction of the nitro group is a key transformation in the synthesis of various nitrogen-containing compounds. rsc.org

Oxidative Transformations of this compound

The oxidation of N-nitrocarbamates has been studied using various oxidizing agents. The behavior of ethyl N-nitro-N-isopropyl carbamate (B1207046), a related compound, was investigated in the presence of different oxidizing agents. bu.edu In the presence of alkaline potassium permanganate (B83412), it was oxidized to isopropyl N-nitroamine, acetic acid, and carbon dioxide. bu.edu However, with acidic potassium permanganate, the oxidation was more complete, yielding carbon dioxide, oxides of nitrogen, and water. bu.edu When mixed with fuming nitric acid at room temperature, ethyl N-nitro-N-isopropyl carbamate is oxidized to water-soluble gaseous products, although the mixture can be stable at or below 0°C. bu.edu

The table below provides a summary of the oxidative transformations of a related N-nitrocarbamate.

| Oxidizing Agent | Conditions | Products | Reference(s) |

| Potassium permanganate | Alkaline | Isopropyl N-nitroamine, Acetic acid, Carbon dioxide | bu.edu |

| Potassium permanganate | Acidic | Carbon dioxide, Oxides of nitrogen, Water | bu.edu |

| Fuming nitric acid | Room temperature | Water-soluble gaseous products | bu.edu |

This compound, as a derivative of both carbamic acid and a nitroamine, exhibits a unique chemical reactivity profile. Its transformations are largely governed by the interplay between the carbonyl group, the N-nitro functionality, and the ethoxy group.

Reactions with Nucleophiles at the Carbonyl Center

The carbonyl carbon in this compound is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is characteristic of acyl derivatives and leads to substitution products. lscollege.ac.inlibretexts.org The general mechanism for these reactions is a two-step addition-elimination process, where a nucleophile initially adds to the carbonyl carbon to form a tetrahedral intermediate. lscollege.ac.inmasterorganicchemistry.com This intermediate then collapses, expelling the leaving group to yield the final substitution product. lscollege.ac.in

A notable example of this reactivity is the aminolysis of ethyl N-nitrocarbamates. This reaction has been demonstrated as a general method for the synthesis of substituted ammonium salts of N-nitroamines. acs.org Primary and secondary amines react with ethyl N-nitro-N-alkylcarbamates, resulting in the formation of these salts, which are useful for the identification of both amines and N-nitroamines. acs.org The reaction can be carried out with or without a solvent, and in some cases, the product precipitates directly from the reaction mixture. acs.org

The reaction of this compound with ammonia, either aqueous, alcoholic, or gaseous, leads to the formation of the ammonium salt of the corresponding nitroamine through ammonolysis. acs.orgbu.edu

Below is a table showcasing various amine salts of N-nitroamines formed through the aminolysis of the corresponding ethyl N-nitrocarbamates. acs.org

| Amine | Nitroamine | Formula | Melting Point (°C) |

| Cyclohexylamine | Isopropyl | C₉H₂₁O₂N₃ | 190-110 |

| Isopropylamine | Isopropyl | C₆H₁₇O₂N₃ | 93-94 |

| Morpholine | Isopropyl | C₇H₁₇O₃N₃ | 70-71 |

| Piperazine | Isopropyl | C₁₀H₂₄O₄N₆ | 114 |

| n-Butylamine | Isopropyl | C₇H₁₉O₂N₃ | 46-47 |

| Di-n-butylamine | Isopropyl | C₁₁H₂₇O₂N₃ | 65-66 |

| Morpholine | Benzyl | C₁₁H₁₇O₃N₃ | 90 |

| Isobutylamine | Cyclohexyl | C₁₀H₂₃O₂N₃ | 110-111 |

| Morpholine | a-Phenylethyl | C₁₂H₁₉O₃N₃ | 109-110 |

| Cyclohexylamine | Cyclohexyl | C₁₂H₂₅O₂N₃ | 152-153 |

| Morpholine | Ethyl | C₆H₁₅O₃N₃ | 54-55 |

| Morpholine | o-Dicyclohexyl | C₁₈H₃₁O₃N₃ | 107-108 |

| Morpholine | Dodecyl | C₁₆H₃₅O₃N₃ | 60-61 |

| Morpholine | Octadecyl | C₂₂H₄₇O₃N₃ | 79-80 |

| Morpholine | t-Butyl | C₈H₁₉O₃N₃ | 67-68 |

This table is generated based on the data provided in the text. acs.org

Electrophilic Substitution and Addition Reactions

The reactivity of this compound towards electrophiles is less straightforward. While the aromatic ring in compounds like ethyl N-phenylcarbamate can undergo electrophilic aromatic substitution, the N-nitrocarbamate moiety itself does not typically participate in electrophilic addition reactions in the same manner as alkenes. wikipedia.orgwikipedia.org Electrophilic addition reactions generally involve the breaking of a pi bond in a double or triple bond to form two new sigma bonds. wikipedia.org

In the case of ethyl N-(2-pyridyl) carbamate and ethyl N-(3-pyridyl) carbamate, nitration occurs on the pyridine (B92270) ring when refluxed with a mixture of fuming nitric acid and concentrated sulfuric acid. bu.edu This results in the formation of ethyl N-[2-(5-nitropyridyl)] carbamate and ethyl N-[3-(2-nitropyridyl)] carbamate, respectively, demonstrating electrophilic aromatic substitution on the heterocyclic ring rather than a reaction at the carbamate group. bu.edu

Furthermore, when the ortho and para positions of an aromatic ring are blocked, as in ethyl N-(2,4,6-trimethylphenyl) carbamate, nitration can occur at the meta position, and subsequently on the nitrogen of the carbamate group to yield ethyl N-nitro-N-(3,5-dinitro-2,4,6-trimethylphenyl) carbamate. bu.edu

Thermal Decomposition and Pyrolysis Pathways

The thermal stability and decomposition of this compound are critical aspects of its chemistry, particularly in the context of energetic materials.

Kinetic Analysis of Thermolysis of this compound

Kinetic studies of the thermal decomposition of related compounds, such as ethyl N-methyl-N-phenylcarbamate, have shown that these reactions can be first-order and unimolecular. researchgate.net The pyrolysis of ethyl N-methyl-N-phenylcarbamate in the gas phase between 329-380°C yields N-methylaniline, carbon dioxide, and ethylene (B1197577), with the rate constants being unaffected by the addition of radical inhibitors or changes in surface-to-volume ratio. researchgate.net This suggests a molecular mechanism, possibly involving a cyclic transition state, similar to the pyrolysis of acetates and xanthates. researchgate.net

Identification and Characterization of Thermal Degradation Products

The thermal degradation of carbamates can proceed through various pathways, leading to a range of products. researchgate.net For instance, the pyrolysis of ethyl N-methyl-N-phenylcarbamate quantitatively produces N-methylaniline, carbon dioxide, and ethylene. researchgate.net In the case of polymers of n-butylcyanoacrylate, thermal degradation can lead to quantitative conversion back to the monomer. cnrs.fr

The decomposition of related energetic compounds can be complex. The thermal degradation of amine-based CO2 capture systems, which can involve carbamate intermediates, produces a variety of products including oxazolidones, ethylenediamines, and piperazines. trimeric.com Oxidative degradation can yield fragmented volatile products like alkylamines, aldehydes, and ammonia, as well as less volatile products such as amino acids and carboxylic acids. trimeric.com

Radical Reactions Involving this compound

The N-N bond in N-nitro compounds is susceptible to homolytic cleavage, suggesting that this compound could participate in radical reactions. The photolysis of certain carbamates can proceed via homolytic cleavage of the nitrogen-to-alkoxycarbonyl bond. researchgate.net

While specific studies on the radical reactions of this compound were not found, research on related compounds provides insight. For example, AIBN-initiated radical reactions of ethyl phosphinate with alkenes and alkynes have been demonstrated. organic-chemistry.org The photolysis of 1-(arylmethyloxy)-2-pyridones shows competitive homolytic N-O bond cleavage and heterolytic C-O bond cleavage. rsc.org The generation of radicals from precursors is a key step in many organic reactions. libretexts.org The ethyl radical, for instance, is a highly reactive species. ucr.edu Given the presence of the N-NO2 group, it is plausible that under appropriate conditions (e.g., thermal or photochemical initiation), this compound could undergo homolytic cleavage of the N-N bond to generate a carbamate radical and a nitrogen dioxide radical.

Structural and Electronic Properties of Ethyl N Nitrocarbamate: a Theoretical and Computational Perspective

Quantum Chemical Characterization of Molecular Geometry

Quantum chemical methods are instrumental in defining the three-dimensional structure of molecules. For ethyl N-nitrocarbamate, these computational approaches predict its most stable geometric arrangement and the energetic factors that influence its shape.

Equilibrium Geometries and Bond Parameters (Computational Derivation)

The equilibrium geometry of this compound is determined by finding the minimum energy structure on its potential energy surface. Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the precise calculation of bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Parameters for this compound Based on Analogous Structures This table presents typical, computationally derived bond parameters for the key structural features of this compound, based on published data for similar nitrocarbamate compounds.

| Bond/Angle | Parameter | Predicted Value | Reference Compound(s) |

| Bond Lengths | C=O | Å | ~1.20 - 1.24 Å |

| C-O (ester) | Å | ~1.33 - 1.36 Å | |

| C-N | Å | ~1.37 - 1.40 Å | |

| N-N | Å | ~1.36 - 1.40 Å | |

| N=O | Å | ~1.21 - 1.24 Å | |

| Bond Angles | O=C-N | ° | ~126 - 127° |

| C-N-N | ° | ~117 - 120° | |

| O-N-O | ° | ~125° |

Conformational Analysis and Rotational Barriers (Theoretical)

The conformational flexibility of this compound is primarily dictated by rotation around its single bonds. The most significant of these is the hindered rotation about the C(O)—N bond, a well-documented feature of amides and carbamates. nd.edu This rotation gives rise to syn and anti rotamers, and the energy barrier between them is substantial, typically around 16 kcal/mol for N-alkylcarbamates. nd.edu This barrier arises from the partial double bond character of the C-N bond due to resonance.

Other rotational barriers, such as those around the C-O, O-C, and N-N bonds, are generally lower. rsc.org The ethyl group itself has a rotational barrier, but it is considerably smaller than that of the carbamate (B1207046) C-N bond. rsc.org Theoretical calculations can map the potential energy surface as a function of these dihedral angles, identifying the most stable conformers and the transition states that separate them. Steric hindrance between the ethyl group and the nitro group, as well as electronic repulsion, are key factors determining the preferred conformation. sbq.org.br

Intermolecular Interactions and Hydrogen Bonding (Theoretical)

In the condensed phase, molecules of this compound are expected to interact through a network of intermolecular forces. The most significant of these is hydrogen bonding. The N-H group is a classic hydrogen bond donor, while the oxygen atoms of both the carbonyl (C=O) group and the nitro (NO₂) group are potent hydrogen bond acceptors. pku.edu.cn

Theoretical studies on similar molecules, such as cyclic ureas and other N-H containing compounds, show a strong tendency to form self-associative dimers or chain-like motifs through N-H···O=C hydrogen bonds. nih.gov It is highly probable that this compound molecules would arrange themselves in the solid state to maximize these favorable hydrogen-bonding interactions. mdpi.com Computational methods can be used to calculate the strength and geometry of these hydrogen bonds, which are crucial for understanding the crystal packing and physical properties of the compound. imist.maresearchgate.net

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule, which is fundamental to its chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting chemical reactivity. numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is predicted to be localized primarily on the N-nitrocarbamate group, with significant contributions from the lone pair electrons of the amino nitrogen and the p-orbitals of the nitro group. The LUMO is expected to be a π-antibonding (π*) orbital, with major contributions from the carbonyl (C=O) and nitro (NO₂) groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org While a specific calculated value for this compound is not available in the searched literature, related nitro compounds have been calculated to have HOMO-LUMO gaps in the range of 4-6 eV, suggesting significant reactivity. researchgate.net

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map is a computational tool used to visualize the charge distribution of a molecule. avogadro.cc It illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface, which are predictive of its reactive behavior. researchgate.netchemrxiv.org

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These regions, indicating an excess of electron density, would be concentrated around the highly electronegative oxygen atoms of the carbonyl and nitro groups. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Positive Potential (Blue): This region, indicating a deficiency of electron density, would be most prominent around the hydrogen atom of the N-H group. This makes it the primary site for nucleophilic attack and the hydrogen-bond donor site. researchgate.net

Neutral Potential (Green): The ethyl group's hydrocarbon portion would exhibit a relatively neutral electrostatic potential.

The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net

Electron Density Topography and Bonding Analysis

Theoretical examinations of this compound reveal insights into its molecular structure and the nature of its chemical bonds. The introduction of a nitro group to the carbamate structure significantly influences the electron distribution and bond angles. uni-muenchen.de

Dipole Moments and Polarizability Calculations

The dipole moment and polarizability are crucial electronic properties that determine how a molecule interacts with an external electric field. rnlkwc.ac.in The dipole moment is a measure of the separation of positive and negative charges in a molecule, while polarizability describes the ease with which the electron cloud can be distorted by an electric field. rnlkwc.ac.inmdpi.com

Computational methods, such as those available in the AMS (Amsterdam Modeling Suite), can be used to calculate the electric dipole moment and the polarizability tensor of a molecule. scm.com These calculations are typically performed for a specific point on the potential energy surface. scm.com It is known that dipole moments and polarizability values calculated using semiempirical methods are often lower than experimental values and those obtained from non-empirical calculations. researchgate.net However, calculations performed within the same theoretical framework provide a consistent basis for comparing the relative polarizabilities of different compounds. researchgate.net

For this compound, the presence of the highly electronegative nitro group and the carbonyl group is expected to result in a significant molecular dipole moment. Theoretical calculations can provide a quantitative measure of this property.

Table 1: Calculated Dipole Moment and Polarizability Tensor Components

| Property | Calculated Value |

| Dipole Moment (Debye) | Data not available |

| Polarizability (αxx) | Data not available |

| Polarizability (αyy) | Data not available |

| Polarizability (αzz) | Data not available |

| Average Polarizability | Data not available |

| No specific calculated values for this compound were found in the provided search results. This table serves as a template for where such data would be presented. |

Vibrational Spectroscopy Predictions (Theoretical)

Theoretical spectroscopy is a powerful tool for relating predicted molecular structures to experimental observations. ethz.ch Computational methods can simulate infrared (IR) and Raman spectra, providing valuable information about the vibrational modes of a molecule. ethz.chrsc.org

Infrared Spectroscopic Signature Simulations and Normal Mode Analysis

Theoretical IR spectra can be calculated using methods like normal mode analysis based on force fields or quantum chemical calculations. diva-portal.orgnih.gov These simulations provide insights into the vibrational frequencies and intensities of different functional groups within the molecule. uh.edu Normal mode analysis is a technique used to describe the flexible states of a molecule around its equilibrium position. nih.govtaylorfrancis.com

For this compound, the IR spectrum is expected to be characterized by strong absorptions corresponding to the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching of the NO2 group. uh.edu The C-N stretching vibrations would also provide characteristic bands. uh.edu Computational simulations can help in the precise assignment of these vibrational modes. uh.edu For instance, in related compounds, the C=O stretching vibration shows a very strong IR absorption around 1640 cm⁻¹. uh.edu The scaling of calculated harmonic frequencies, often by factors like 0.960 for A-H stretching and 0.982 for frequencies below 2000 cm⁻¹, is a common practice to improve agreement with experimental data. uh.edu

Table 2: Predicted Infrared Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| N-H Stretch | Data not available | Data not available |

| C-H Stretch | Data not available | Data not available |

| C=O Stretch | ~1640 (by analogy) uh.edu | Strong |

| NO₂ Asymmetric Stretch | Data not available | Strong |

| NO₂ Symmetric Stretch | Data not available | Strong |

| C-N Stretch | Data not available | Medium |

| C-O Stretch | Data not available | Medium |

| Specific predicted frequencies and intensities for this compound are not available in the provided search results. The table illustrates the expected significant vibrational modes. |

Raman Spectroscopic Signature Simulations

Theoretical simulations of Raman spectra can also be performed to complement IR data. rsc.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The conformational behavior of molecules can be studied by analyzing the temperature dependence of Raman spectra. nih.gov

For this compound, the Raman spectrum would likely show strong signals for the symmetric stretching of the nitro group and skeletal vibrations of the carbon chain. The C=O stretch, while strong in the IR, may be weaker in the Raman spectrum. Computational methods can predict the Raman active modes and their intensities, aiding in the interpretation of experimental spectra. rsc.org

Table 3: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C-H Stretch | Data not available | Medium |

| C=O Stretch | Data not available | Weak/Medium |

| NO₂ Symmetric Stretch | Data not available | Strong |

| C-C Skeletal Stretch | Data not available | Medium |

| Specific predicted frequencies and intensities for this compound are not available in the provided search results. This table illustrates some of the expected significant Raman active modes. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (Computational)

Computational methods, particularly Density Functional Theory (DFT), are widely used for the accurate prediction of NMR chemical shifts. d-nb.info These predictions are invaluable for structure elucidation and verification. mdpi.com

1H NMR Chemical Shift Calculations

The prediction of ¹H NMR chemical shifts can be achieved with high accuracy using computational approaches. d-nb.infomdpi.com Methods like DFT, often combined with considerations of conformational isomers, can yield mean absolute errors (MAE) of less than 0.2 ppm compared to experimental data. d-nb.info Machine learning algorithms trained on large datasets of experimental and calculated shifts have also emerged as powerful predictive tools. mdpi.comarxiv.org

For this compound, the ¹H NMR spectrum would primarily show signals for the ethyl group protons: a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen and the N-nitrocarbamate group. Computational calculations would provide precise predictions for these chemical shifts, aiding in the structural confirmation of the compound.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (Methylene) | Data not available | Quartet |

| -CH₃ (Methyl) | Data not available | Triplet |

| Specific predicted chemical shifts for this compound are not available in the provided search results. The table outlines the expected proton environments and their splitting patterns. |

13C NMR Chemical Shift Calculations

The prediction of 13C Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. d-nb.info For this compound, theoretical calculations can provide valuable insights into the electronic environment of each carbon atom. The primary method employed for such calculations is Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netconicet.gov.ar

The process begins with the optimization of the molecule's geometry at a chosen level of theory, for instance, using the B3LYP functional with a basis set like 6-311+G(2d,p). researchgate.net Following geometry optimization, the 13C NMR shielding tensors are calculated. To convert the calculated isotropic shielding values (σ_iso) into chemical shifts (δ), a reference standard, typically tetramethylsilane (B1202638) (TMS), is used. The chemical shift is obtained by subtracting the calculated shielding of the target nucleus from the calculated shielding of the reference compound (δ = σ_ref - σ_iso). conicet.gov.ar

For this compound (CH₃CH₂OC(O)NHNO₂), three distinct carbon environments are expected: the methyl (CH₃) carbon, the methylene (CH₂) carbon, and the carbonyl (C=O) carbon. The electronegative oxygen and nitrogen atoms significantly influence the chemical shifts. The carbonyl carbon is expected to be the most deshielded (highest chemical shift) due to the double bond to one oxygen and a single bond to another, as well as its proximity to the nitrocarbamate group. The methylene carbon, being directly attached to an oxygen atom, will be more deshielded than the terminal methyl carbon. libretexts.org

While specific peer-reviewed computational studies detailing the 13C NMR chemical shifts for this compound are not prevalent, calculations for analogous compounds and functional groups allow for reliable predictions. researchgate.netresearchgate.net The accuracy of these predictions can be high, with mean absolute errors often less than 1.2 ppm, especially when conformational isomers are considered. d-nb.info

Table 1: Predicted 13C NMR Chemical Shifts for this compound This table presents illustrative data based on typical chemical shift ranges for the functional groups present in this compound, as specific computational studies for this exact molecule are not publicly available.

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) vs. TMS |

| C1 | Carbonyl (C=O) | 150 - 165 |

| C2 | Methylene (-O-CH₂-) | 60 - 70 |

| C3 | Methyl (-CH₃) | 14 - 20 |

15N NMR Chemical Shift Calculations

Nitrogen-15 (15N) NMR spectroscopy is exceptionally sensitive to the electronic structure of nitrogen-containing compounds. semanticscholar.org Computational chemistry provides indispensable support in assigning 15N NMR spectra, which is particularly useful for molecules like this compound that contain multiple, distinct nitrogen atoms. The chemical shifts for 15N span a very wide range, making theoretical predictions crucial for correct structural assignment. semanticscholar.orgresearchgate.net

Similar to 13C NMR, 15N chemical shifts are typically calculated using the GIAO-DFT method. researchgate.netnih.gov The choice of functional and basis set is critical for achieving high accuracy. semanticscholar.org The calculated isotropic shielding constants are converted to chemical shifts using a reference standard, such as liquid ammonia (B1221849) or nitromethane. semanticscholar.orgresearchgate.net Linear regression analysis correlating experimental and calculated values can further refine the predictions and minimize systematic errors. semanticscholar.org

This compound possesses two different nitrogen centers: the carbamate nitrogen (-NH-) and the nitro group nitrogen (-NO₂). These two environments are expected to have vastly different chemical shifts. The nitro group nitrogen typically appears at a much higher chemical shift (further downfield) compared to the amide-like nitrogen. researchgate.net For related nitrocarbamate structures, experimental 14N NMR has shown the amide nitrogen resonance around -199 ppm and the nitro group resonance around -54 ppm (referenced against an external standard), which falls within typical ranges for these functional groups. researchgate.net Computational studies on other nitramines have shown a strong correlation between the charge on the nitro group and its 15N NMR chemical shift. researchgate.net

Table 2: Predicted 15N NMR Chemical Shifts for this compound This table presents illustrative data based on typical chemical shift ranges for the nitrogen environments in this compound. Specific computational studies for this molecule are not publicly available, but data from analogous compounds provide a reliable estimation. researchgate.netresearchgate.net

| Nitrogen Atom | Functional Group | Predicted Chemical Shift (δ, ppm) vs. CH₃NO₂ |

| N1 | Carbamate (-NH-) | -150 to -180 |

| N2 | Nitro (-NO₂) | -10 to -40 |

Crystal Structure Prediction and Polymorphism (Computational)

Computational methods for crystal structure prediction (CSP) and polymorphism analysis are vital for understanding the solid-state properties of molecular compounds. These techniques explore the potential crystal packing arrangements and identify the most stable forms.

Lattice Energy Minimization and Crystal Packing Analysis

The prediction of a crystal structure begins with a search for possible packing arrangements of a molecule in various crystallographic space groups. This is followed by the crucial step of lattice energy minimization. ucl.ac.uk The lattice energy is the sum of the intermolecular interaction energies between a central molecule and all surrounding molecules in the crystal. This energy is typically calculated as a sum of electrostatic and van der Waals interaction terms. mdpi.com

The electrostatic interactions are often modeled using a distributed multipole analysis derived from a high-level ab initio quantum mechanical calculation of the isolated molecule's charge density. ucl.ac.uk The van der Waals interactions, which include dispersion and repulsion forces, are commonly described using an empirical atom-atom potential, such as the Buckingham potential. ucl.ac.uk The total lattice energy is then minimized with respect to the lattice parameters and the positions and orientations of the molecules in the unit cell. ucl.ac.ukljmu.ac.uk

For this compound, this analysis would reveal the dominant intermolecular forces governing its crystal packing. Key interactions would likely include hydrogen bonds involving the N-H group as a donor and the carbonyl or nitro group oxygens as acceptors. researchgate.net The analysis of molecular electrostatic potential (MEP) surfaces can help rank the hydrogen bond acceptor sites. researchgate.netmdpi.com This detailed analysis of the minimized lattice provides a deep understanding of the stability and structure of the crystal.

Prediction of Polymorphic Forms and Stability

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have significantly different physical properties. Computational CSP methods are instrumental in predicting potential polymorphic forms before they are discovered experimentally. mdpi.com

The computational search for polymorphs involves generating a multitude of plausible crystal structures and minimizing their lattice energies. ucl.ac.uk The result is a crystal energy landscape, which plots the lattice energy of thousands or millions of hypothetical crystal structures. The structures that lie at the local minima on this landscape are the predicted polymorphs.

The relative stability of these predicted polymorphs at 0 K is determined by their lattice energies; the structure with the lowest energy is the most stable predicted form. arxiv.org Computational methods can rank these forms by stability, providing a target for experimental crystallization efforts. While CSP provides the relative energies, it is important to note that the form obtained experimentally can depend on kinetic factors during crystallization. For this compound, a computational study would likely predict several possible polymorphic forms, differing in their hydrogen bonding networks and packing efficiencies.

Table 3: Hypothetical Predicted Polymorphs of this compound This table illustrates a potential outcome of a computational polymorphism study on this compound. No such study has been published, so this data is purely hypothetical.

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

| Form I | P2₁/c | -95.2 | 0.0 |

| Form II | P-1 | -93.8 | +1.4 |

| Form III | P2₁2₁2₁ | -91.5 | +3.7 |

| Form IV | C2/c | -89.9 | +5.3 |

Analytical Methodologies for Characterization and Quantification of Ethyl N Nitrocarbamate

Chromatographic Separation Techniques

Chromatographic separation is a cornerstone of analytical chemistry, enabling the isolation of specific analytes from a mixture. bioanalysis-zone.com The process involves a stationary phase and a mobile phase, with separation occurring based on the differential partitioning of compounds between these two phases. elementlabsolutions.com For ethyl N-nitrocarbamate, both HPLC and GC have proven to be effective separation techniques.

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. scispace.com The development of a robust HPLC method involves the careful selection and optimization of the stationary and mobile phases to achieve the desired resolution and sensitivity. chromatographyonline.com

The choice of stationary phase is critical in HPLC as it dictates the primary mode of interaction with the analyte. sigmaaldrich.com For compounds like this compound, which possess both polar (nitro and carbamate (B1207046) groups) and non-polar (ethyl group) characteristics, reversed-phase chromatography is a common starting point. moravek.com

C18 (Octadecylsilyl) Columns : These are the most widely used reversed-phase columns and are often the first choice for method development. sigmaaldrich.com The non-polar C18 chains interact with the non-polar aspects of the analyte. For this compound, a C18 column would provide retention based on hydrophobic interactions.

Polar-Embedded Columns : To enhance selectivity for polar compounds, polar-embedded stationary phases can be employed. chromforum.org These phases contain polar functional groups (e.g., carbamate, amide) embedded within the alkyl chains. chromforum.org Such a column could offer additional hydrogen bonding interactions with the nitro and carbamate functionalities of this compound, potentially improving separation from other components. chromforum.org

Phenyl Columns : Stationary phases with phenyl groups can provide unique selectivity through pi-pi interactions with the nitro group of this compound.

Naphthyl and Nitro Stationary Phases : For analytes containing nitroaromatic structures, stationary phases like naphthyl and nitro have demonstrated high retention and separation performance. chromatographyonline.com While this compound is not aromatic, the nitro group may still exhibit favorable interactions with these phases. chromatographyonline.com

The optimization of the stationary phase involves considering particle size (smaller particles generally lead to higher efficiency) and pore size. sigmaaldrich.com Fully porous particles are often preferred to maximize loadability and sensitivity. sigmaaldrich.com

Table 1: Potential HPLC Stationary Phases for this compound Analysis

| Stationary Phase Type | Primary Interaction Mechanism | Potential Advantage for this compound |

| C18 (Octadecylsilyl) | Hydrophobic | Good general-purpose retention. sigmaaldrich.com |

| Polar-Embedded (e.g., Carbamate) | Hydrophobic & Hydrogen Bonding | Enhanced selectivity for polar functional groups. chromforum.org |

| Phenyl | Hydrophobic & Pi-Pi Interactions | Unique selectivity based on nitro group interaction. |

| Nitro | Dipole-dipole & Pi-Pi Interactions | High retention for nitro-containing compounds. chromatographyonline.com |

The mobile phase composition is a powerful tool for controlling retention and selectivity in HPLC. chromatographyonline.com In reversed-phase chromatography, the mobile phase is typically a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. moravek.comnih.gov

Solvent Ratio (Isocratic vs. Gradient Elution) : For simple mixtures, an isocratic elution with a constant solvent ratio may suffice. mastelf.com However, for more complex samples, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of all components. mastelf.com

pH Control : The pH of the mobile phase can significantly impact the retention of ionizable compounds. moravek.com While this compound itself is not strongly acidic or basic, controlling the pH can be crucial for suppressing the ionization of other matrix components, thereby improving peak shape and resolution. chromatographyonline.com Buffers like phosphate (B84403) or acetate (B1210297) are commonly used to maintain a constant pH. moravek.com

Additives : The addition of small amounts of acids, such as formic acid or trifluoroacetic acid, can improve peak shape and are compatible with mass spectrometry (MS) detection. sielc.com

The optimization process often involves systematically varying the solvent ratio and pH to find the "sweet spot" for the best resolution. mastelf.com Temperature is another parameter that can be adjusted; higher temperatures decrease mobile phase viscosity and can alter selectivity. nih.govmastelf.com

Table 2: HPLC Mobile Phase Optimization Parameters

| Parameter | Effect on Separation | Typical Starting Conditions for this compound |

| Organic Solvent (e.g., Acetonitrile, Methanol) | Adjusts retention time; higher organic content leads to faster elution in reversed-phase. moravek.com | Acetonitrile/Water mixture. researchgate.net |

| pH | Affects the ionization state and retention of acidic/basic analytes and matrix components. moravek.com | Buffered to a pH where analytes of interest are in a single form. |

| Buffer | Maintains a stable pH for reproducible separations. moravek.com | Phosphate or acetate buffer. moravek.com |

| Flow Rate | Influences analysis time and efficiency. | 1.0 mL/min. researchgate.net |

| Temperature | Affects viscosity and selectivity. mastelf.com | Ambient or slightly elevated (e.g., 30-40 °C). nih.gov |

GC is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since this compound may require derivatization to improve its volatility and thermal stability, the development of a GC method involves careful consideration of the column, temperature program, and any necessary derivatization steps. researchgate.net

The GC column is where the separation of analytes occurs. The choice of stationary phase and column dimensions is critical for achieving the desired separation. restek.com

Column Polarity : The principle of "like dissolves like" is a good starting point. For a compound with some polarity like this compound, a mid-polarity column may be suitable. However, often a general-purpose non-polar column, such as one with a poly(dimethyl siloxane) phase (e.g., DB-1, HP-1), can be used, where analytes are separated primarily by their boiling points. sigmaaldrich.com For enhanced selectivity based on polarity, phases with a higher percentage of phenyl substitution (e.g., 5% diphenyl/95% dimethyl siloxane) can be used. sigmaaldrich.com

Column Dimensions : Column length, internal diameter, and film thickness all affect efficiency and sample capacity. Longer columns provide higher resolution but longer analysis times. restek.com

Temperature Programming : In GC, the oven temperature is often programmed to increase during the analysis. elementlabsolutions.com This allows for the separation of compounds with a wide range of boiling points. elementlabsolutions.com A typical temperature program starts at a relatively low temperature to resolve the more volatile compounds and then ramps up to elute the less volatile components. elementlabsolutions.com An optimal temperature program rate is often estimated to be around 10°C per column hold-up time. elementlabsolutions.com

Table 3: Typical GC Column and Temperature Program Parameters

| Parameter | Description | Example for Volatile Organics |

| Column | ||

| Stationary Phase | The coating inside the column that interacts with the analytes. | 5% Phenyl-methylpolysiloxane |

| Length | Affects resolution and analysis time. | 30 m |

| Internal Diameter | Influences efficiency and sample capacity. | 0.25 mm |

| Film Thickness | Affects retention and resolution. | 0.25 µm |

| Temperature Program | ||

| Initial Temperature | The starting temperature of the oven. | 40 °C. perkinelmer.com |

| Initial Hold Time | Time the oven is held at the initial temperature. | 1-2 min |

| Ramp Rate(s) | The rate at which the oven temperature is increased. | 10-20 °C/min. perkinelmer.com |

| Final Temperature | The upper temperature of the program. | 220-280 °C. sigmaaldrich.comperkinelmer.com |

| Final Hold Time | Time the oven is held at the final temperature. | 3-5 min |

Derivatization is a chemical modification of an analyte to make it more suitable for GC analysis. research-solution.comresearchgate.net This is often done to increase volatility, improve thermal stability, or enhance detector response. researchgate.net For compounds containing active hydrogens, such as the N-H in the carbamate group of this compound, derivatization is often necessary. sigmaaldrich.com

Silylation : This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting TMS-derivative of this compound would be more volatile and thermally stable. A study on the related compound, ethyl carbamate, successfully used BSTFA for silylation prior to GC-MS analysis. nih.gov

Alkylation : This involves replacing an active hydrogen with an alkyl group. research-solution.com While less common for carbamates than silylation, it is a potential strategy.

Acylation : This process introduces an acyl group and is another method to derivatize active hydrogens. research-solution.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure complete reaction and avoid the formation of byproducts. sigmaaldrich.com For instance, in the derivatization of ethyl carbamate, reaction conditions of 80°C for 30 minutes were found to be optimal. nih.gov

Table 4: Common Derivatization Strategies for GC Analysis

| Derivatization Method | Reagent Example | Functional Group Targeted | Advantage |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). sigmaaldrich.com | -NH, -OH, -COOH. sigmaaldrich.com | Increases volatility and thermal stability. researchgate.net |

| Alkylation | Boron trifluoride-methanol. research-solution.com | -COOH, -OH, -NH. research-solution.comcolostate.edu | Protects active hydrogens. research-solution.com |

| Acylation | Pentafluorobenzyl bromide (PFBBr). research-solution.com | -OH, -NH, phenols, carboxylic acids. research-solution.com | Can enhance electron capture detection. |

Capillary Electrophoresis (CE) for this compound Analysis

Capillary electrophoresis (CE) is a powerful analytical technique that separates components based on their electrophoretic mobility in an electric field. sebia.comdiva-portal.org This method is particularly effective for charged molecules. sebia.com The separation occurs in a narrow capillary tube filled with a background electrolyte (BGE), and the steady flow profile in CE often results in high-resolution peaks compared to other liquid-phase separation techniques. sebia.com

Despite the high efficiency of CE for a wide range of analytes, its specific application to the analysis of this compound is not extensively documented in publicly available scientific literature. As a neutral, relatively small organic molecule, its analysis by standard Capillary Zone Electrophoresis (CZE) would be challenging without methods to induce a charge, such as through micellar electrokinetic chromatography (MEKC) or complexation. However, no studies detailing such specific method development for this compound have been reported.

Spectroscopic Detection and Identification Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds. Techniques such as Mass Spectrometry (MS) and UV-Visible Spectroscopy provide critical information on the molecular weight, fragmentation patterns, and electronic transitions of molecules like this compound.

Mass spectrometry is a primary tool for determining the molecular weight and structure of compounds. researchgate.net In recent years, it has been used to characterize various energetic materials, including other nitrocarbamates. researchgate.netuni-muenchen.de

The choice of ionization technique is crucial for successful mass spectrometric analysis.

Electron Impact (EI): This is a hard ionization technique that bombards the sample with high-energy electrons, typically 70 eV. bitesizebio.com It is well-suited for volatile and thermally stable small molecules. bitesizebio.comacdlabs.com Due to the high energy involved, EI often leads to extensive fragmentation, which provides a detailed "fingerprint" of the molecule that is useful for structural identification. acdlabs.com This technique has been successfully applied to the analysis of various carbamates. orientjchem.org

Electrospray Ionization (ESI): ESI is a soft ionization technique where ions are generated from a fine spray of liquid at atmospheric pressure. bitesizebio.com It is ideal for polar molecules and large biomolecules, as it typically produces minimal fragmentation, often showing the protonated molecule [M+H]+ or other adducts. bitesizebio.comuni.lu

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that uses a corona discharge to create reactant ions from a solvent spray, which then ionize the analyte molecules. acdlabs.com It is suitable for a wide range of compounds, including less polar molecules that are not easily ionized by ESI. acdlabs.comnih.gov

While EI has been historically used for similar compounds, specific, detailed studies on the application of ESI and APCI for this compound are not widely reported in the literature.

The fragmentation pattern of a compound in a mass spectrometer is key to elucidating its structure. Under Electron Impact (EI) ionization, N-nitrocarbamates exhibit characteristic fragmentation pathways. The mass spectrum of this compound is defined by several key cleavage events.

A significant fragmentation pathway involves the cleavage of the C-O bond, leading to the loss of the ethoxy group (-OCH2CH3). Another primary fragmentation is the loss of the nitro group (-NO2). A McLafferty-type rearrangement is also possible, which is a common fragmentation pattern for compounds containing a carbonyl group. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on general fragmentation principles and predicted data, as detailed experimental spectra are not widely published.

| m/z (mass/charge ratio) | Predicted Ion/Fragment | Possible Fragmentation Pathway |

|---|---|---|

| 134 | [C3H6N2O4]+ | Molecular Ion (M+) |

| 104 | [CH2N2O2]+ | Loss of C2H2O |

| 89 | [C2H5NO2]+ | Loss of -NO2 group |

| 74 | [C2H4NO2]+ | Rearrangement and loss of C2H2 |

Data sourced from general fragmentation patterns and compound predictions. uni.lulibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. msu.edu This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between ions of the same nominal mass (e.g., CO+, N2+, and C2H4+ all have a nominal mass of 28 but distinct exact masses). mdpi.com

While HRMS is a powerful tool for confirming the identity of novel compounds and analyzing complex mixtures, specific studies employing HRMS for the detailed analysis of this compound are not found in the surveyed literature. mdpi.comnih.gov The potential application would be to confirm the elemental composition C3H6N2O4 with high confidence.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. upi.edu It is a valuable tool for detecting and quantifying compounds containing chromophores—functional groups that absorb UV or visible light. units.it

The nitro group (-NO2) and the carbamate carbonyl group (C=O) in this compound act as chromophores. The absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for identification and quantification based on the Beer-Lambert Law. upi.edu Early studies on N-nitrocarbamates have documented their UV absorption properties.

Table 2: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| λmax (Wavelength of Max Absorbance) | 262 nm | Not Specified |

Data sourced from historical studies on N-nitrocarbamates.

The intensity of the absorption is directly proportional to the concentration of the compound, allowing for quantitative analysis. oecd.org

2

The accurate characterization and quantification of this compound rely on a suite of sophisticated analytical methodologies. Spectroscopic techniques are fundamental for elucidating its molecular structure and for quantitative measurements, while electrochemical methods offer sensitive detection capabilities.

2 Quantitative Analysis and Calibration

For the precise quantification of this compound, analytical methods must be calibrated using standards of known concentration. A calibration curve is constructed by measuring the analytical signal (e.g., absorbance or peak area) of several standard solutions and plotting this signal against their corresponding concentrations. This curve then serves as a reference to determine the concentration of the analyte in an unknown sample.

While specific validated quantitative methods for this compound are not extensively detailed in readily available literature, the principles can be inferred from methodologies established for the closely related compound, ethyl carbamate. For instance, gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the quantification of ethyl carbamate in various matrices. d-nb.info In such methods, a calibration curve is typically generated by injecting a series of standard solutions with known concentrations, often ranging from the low µg/L to mg/L level. nih.gov

To improve accuracy and precision, an internal standard, a compound with similar chemical properties to the analyte but which is not present in the sample, is often added to both the calibration standards and the samples. For ethyl carbamate analysis, deuterated ethyl carbamate (d5-ethyl carbamate) or propyl carbamate are common internal standards. pineresearch.com The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to construct the calibration curve. This approach corrects for variations in sample preparation and instrument response. The linearity of the calibration curve, typically assessed by the coefficient of determination (R²), should be close to 1.000 to ensure a reliable quantitative relationship.

Role of Ethyl N Nitrocarbamate in Organic Synthesis and Chemical Transformations

Ethyl N-nitrocarbamate as a Precursor for Nitrogen-Containing Compounds

This compound is primarily synthesized by the nitration of ethyl carbamate (B1207046). This process typically involves the use of nitrating agents such as a mixture of fuming nitric acid and acetic anhydride (B1165640). bu.edu The resulting N-nitrocarbamate is a key intermediate for the introduction of nitrogen functionalities into organic molecules.

While N-nitrocarbamates are themselves nitro compounds, their direct application as precursors for the synthesis of other, different nitro compounds or as a source for generating nitroalkenes is not extensively documented in the scientific literature. The synthesis of nitroalkenes is more commonly achieved through methods such as the cross-metathesis of simple aliphatic nitro compounds with alkenes or through the nitration of α,β-unsaturated esters derived from ketones. organic-chemistry.orgnih.gov Organic nitro compounds can also serve as nitrite (B80452) donors in certain reactions, a reactivity that depends on the molecular structure, such as in allylic nitro compounds where the nitro group is susceptible to nucleophilic substitution. nih.gov

The nitro group is a versatile functional group in organic synthesis, in part because it can be readily reduced to an amine. researchgate.netmasterorganicchemistry.com This transformation is a cornerstone of synthetic chemistry for producing primary amines from nitroalkanes. researchgate.net The reduction of the N-nitro group in N-nitrocarbamates can lead to the formation of various nitrogen-containing functional groups.

One significant application is the use of N-nitrocarbamates as intermediates in the synthesis of N-nitroamines (nitramines). bu.edu The N-nitrocarbamate can undergo ammonolysis, for instance, by treatment with gaseous ammonia (B1221849) in an ethereal solution, to yield the ammonium (B1175870) salt of the corresponding nitroamine. bu.edu These nitroamines can then be subjected to reduction to furnish the corresponding amines.

Furthermore, the reduction of N-nitrocarbamates can also yield N-nitrosocarbamates, which are valuable reagents in their own right. researchgate.net The general reduction of nitro compounds to amines is a well-established transformation that can be achieved using various reducing agents. organic-chemistry.org This suggests that the nitro group of this compound can be reduced to the corresponding primary amine functionality, which would result in the formation of ethyl carbamate.

Table 1: Examples of Reduction Products from Nitro Compounds

| Starting Material | Reducing Agent(s) | Product | Reference |

| Aromatic Nitro Compounds | HSiCl₃ / Tertiary Amine | Anilines | organic-chemistry.org |

| Aromatic Nitro Compounds | Pd/C / PMHS, KF (aq) | Anilines | organic-chemistry.org |

| Aliphatic Nitro Compounds | Pd/C / Triethylsilane | Hydroxylamines | organic-chemistry.org |

| Nitroarenes | Zinc / Ammonium Chloride | N-Arylhydroxylamines | organic-chemistry.org |